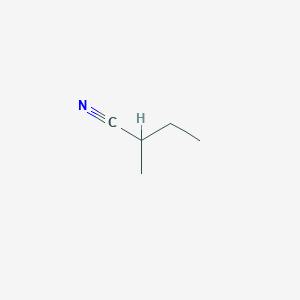
6-Hydroxyquinazolin-4(3H)-one
Overview
Description
6-Hydroxyquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family It is characterized by a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position
Mechanism of Action
Target of Action
6-Hydroxyquinazolin-4(3H)-one, also known as 6-Hydroxy-4-quinazolone, is a quinazoline derivative . Quinazoline derivatives have been found to exhibit a variety of biological activities, including antitumor effects . .
Mode of Action
It is known that quinazoline derivatives can suppress tumor cell growth by highly selective inhibition of egfr phosphorylation .
Biochemical Pathways
Quinazoline derivatives are known to inhibit egfr phosphorylation, which plays a crucial role in cell signaling pathways related to cell proliferation and survival .
Result of Action
Quinazoline derivatives are known to exhibit antitumor activity, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells .
Action Environment
It is known that quinazoline derivatives like fenazaquin are persistent in soil and water systems depending on local conditions .
Biochemical Analysis
Biochemical Properties
Quinazolin-4(3H)-ones are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure and functional groups present in the quinazolin-4(3H)-one derivative .
Cellular Effects
Quinazolin-4(3H)-ones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some quinazolin-4(3H)-ones have been shown to exhibit cytotoxic activity .
Molecular Mechanism
Quinazolin-4(3H)-ones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the reaction of isatoic anhydride with amines in the presence of a base such as potassium carbonate, followed by cyclization to form the quinazolinone core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The keto group can be reduced to form hydroxyquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the 6th position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
6-Hydroxyquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Quinazoline
- Quinoxaline
- Phthalazine
Properties
IUPAC Name |
6-hydroxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRNXXLTDWMENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388732 | |
| Record name | 6-Hydroxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-10-1 | |
| Record name | 6-Hydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-6-hydroxy-4-oxoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Hydroxy-4-quinazolone interact with biological systems, and what are the downstream effects?
A1: Research suggests that 6-Hydroxy-4-quinazolone and its derivatives, specifically 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6), can inhibit nicotinamide adenine dinucleotide (NAD) dependent oxidations. [] This inhibition was observed in rat brain homogenate during the oxidation of tricarboxylic acid cycle substrates like L-glutamate and β-hydroxybutyrate. Interestingly, QZOH-6 did not affect the oxidation of NADH2 or succinate, indicating a degree of specificity in its action. [] This finding highlights its potential as a tool for studying NAD-dependent metabolic pathways.
Q2: What is the structural characterization of 6-Hydroxy-4-quinazolone?
A2: While the provided research excerpts do not explicitly detail the molecular formula, weight, or spectroscopic data of 6-Hydroxy-4-quinazolone, they provide valuable clues. The name itself suggests a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position. Further research in chemical databases or literature focusing on the synthesis and characterization of this compound would be needed to obtain detailed structural information.
Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of 6-Hydroxy-4-quinazolone derivatives?
A3: While the provided research doesn't delve deeply into SAR, the study mentioning 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6) hints at the potential impact of substitutions on the quinazoline ring. [] Investigating how different substituents at various positions on the ring influence the inhibitory activity, potency, and selectivity towards specific NAD-dependent enzymes could be a promising area for future research. This information would be crucial for designing more potent and selective inhibitors for targeted therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)





